![molecular formula C12H10Cl2N2S B185714 3-[(3,4-Dichlorobenzyl)sulfanyl]-6-methylpyridazine CAS No. 6889-28-7](/img/structure/B185714.png)
3-[(3,4-Dichlorobenzyl)sulfanyl]-6-methylpyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(3,4-Dichlorobenzyl)sulfanyl]-6-methylpyridazine is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of pyridazines, which are known for their diverse pharmacological activities.
Mécanisme D'action
The mechanism of action of 3-[(3,4-Dichlorobenzyl)sulfanyl]-6-methylpyridazine is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of key enzymes or proteins involved in the growth and replication of viruses, bacteria, and cancer cells. For instance, this compound has been shown to inhibit the activity of thymidine kinase, an enzyme involved in the replication of herpes simplex virus.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 3-[(3,4-Dichlorobenzyl)sulfanyl]-6-methylpyridazine have been studied in vitro and in vivo. In vitro studies have shown that this compound can inhibit the growth and replication of various viruses, bacteria, and cancer cells. In vivo studies have demonstrated that this compound can reduce the size and number of tumors in animal models of breast cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-[(3,4-Dichlorobenzyl)sulfanyl]-6-methylpyridazine in lab experiments is its broad-spectrum activity against various pathogens and cancer cells. This makes it a promising candidate for the development of new drugs. However, one of the limitations of using this compound is its potential toxicity and side effects, which need to be carefully evaluated before its clinical use.
Orientations Futures
There are several future directions for the research and development of 3-[(3,4-Dichlorobenzyl)sulfanyl]-6-methylpyridazine. These include:
1. Investigating the mechanism of action of this compound in more detail to identify its molecular targets and pathways.
2. Developing new derivatives of this compound with improved pharmacological properties, such as increased potency and reduced toxicity.
3. Conducting clinical trials to evaluate the safety and efficacy of this compound in humans.
4. Exploring the potential use of this compound in combination with other drugs to enhance its therapeutic effects.
5. Studying the pharmacokinetics and pharmacodynamics of this compound to optimize its dosing and administration.
Conclusion:
In conclusion, 3-[(3,4-Dichlorobenzyl)sulfanyl]-6-methylpyridazine is a chemical compound with promising therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development of this compound may lead to the discovery of new drugs for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 3-[(3,4-Dichlorobenzyl)sulfanyl]-6-methylpyridazine involves the reaction of 3,4-dichlorobenzyl chloride with 6-methylpyridazin-3(2H)-one in the presence of a base such as potassium carbonate. The reaction proceeds through the substitution of the chlorine atom in the benzyl chloride with the pyridazine ring nitrogen, followed by the addition of the thiol group to the benzyl carbon. The resulting product is a yellow crystalline solid with a high purity yield.
Applications De Recherche Scientifique
3-[(3,4-Dichlorobenzyl)sulfanyl]-6-methylpyridazine has been extensively studied for its potential therapeutic applications. It has been reported to exhibit antiviral, antibacterial, antifungal, and anticancer activities. In particular, this compound has shown promising results in the treatment of herpes simplex virus, tuberculosis, and breast cancer.
Propriétés
Numéro CAS |
6889-28-7 |
|---|---|
Nom du produit |
3-[(3,4-Dichlorobenzyl)sulfanyl]-6-methylpyridazine |
Formule moléculaire |
C12H10Cl2N2S |
Poids moléculaire |
285.2 g/mol |
Nom IUPAC |
3-[(3,4-dichlorophenyl)methylsulfanyl]-6-methylpyridazine |
InChI |
InChI=1S/C12H10Cl2N2S/c1-8-2-5-12(16-15-8)17-7-9-3-4-10(13)11(14)6-9/h2-6H,7H2,1H3 |
Clé InChI |
PYFBQIBURCQUSZ-UHFFFAOYSA-N |
SMILES |
CC1=NN=C(C=C1)SCC2=CC(=C(C=C2)Cl)Cl |
SMILES canonique |
CC1=NN=C(C=C1)SCC2=CC(=C(C=C2)Cl)Cl |
Autres numéros CAS |
6889-28-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide](/img/structure/B185631.png)
![[3-(2,4-Dinitroanilino)phenyl]methanol](/img/structure/B185632.png)
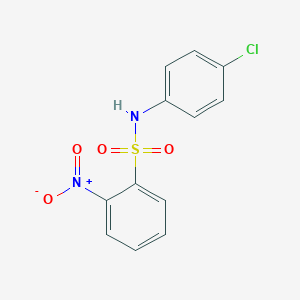
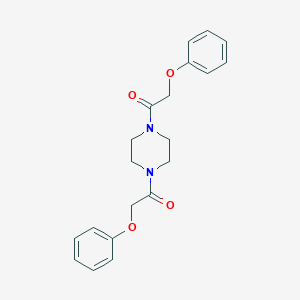
![2-[(2-Thienylmethylene)amino]phenol](/img/structure/B185637.png)
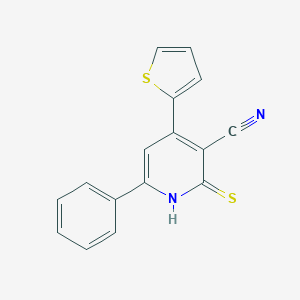
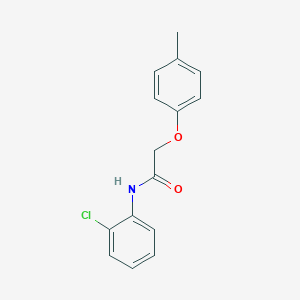
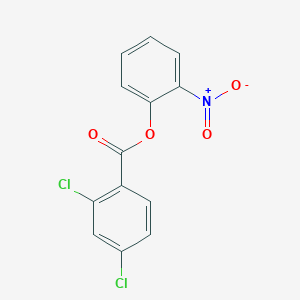
![Ethyl 4-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B185644.png)
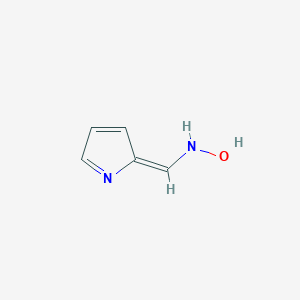
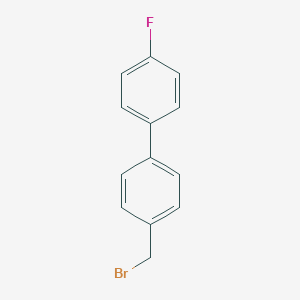
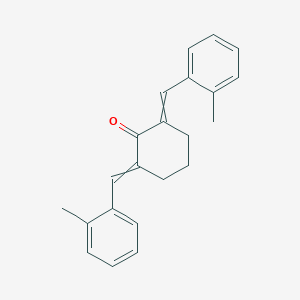

![7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one](/img/structure/B185656.png)